A Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan: Natural Occurrence, Biological Activity, and Experimental Protocols
A Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan: Natural Occurrence, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prenylated flavan (B184786), 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This document details its identified natural sources, summarizes its known biological activities with a focus on tyrosinase inhibition, and presents relevant experimental protocols for its extraction, isolation, and analysis. Due to the limited availability of specific quantitative data and detailed experimental procedures for this particular compound, this guide also incorporates information from closely related prenylated flavonoids to provide a broader context for its potential properties and methodologies for its study.
Natural Sources
2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been isolated from plant species within the Moraceae family, which is known to be a rich source of prenylated flavonoids.[1] The primary documented natural sources for this compound are:
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Morus alba (White Mulberry): This compound has been identified in the fruits of Morus alba.[2] It was isolated from a chloroform-soluble extract of the dried fruits.[2]
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Morus yunnanensis: This species of mulberry is another confirmed source of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.
While the presence of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in these species is confirmed, quantitative data regarding its concentration in different parts of the plants (fruits, leaves, roots) is not extensively available in the current literature. A study on various marker compounds in Morus alba provides a quantitative comparison of different flavonoids in various parts of the plant, but does not specifically quantify 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.[3][4]
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature detailing the yield or concentration of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan from its natural sources. However, studies on the total flavonoid content in Morus species can provide a general indication of the potential for isolating such compounds.
Table 1: Biological Activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan
| Biological Activity | Assay | Target/Cell Line | Result (IC50) | Natural Source |
| Tyrosinase Inhibition | Enzyme Inhibition Assay | Mushroom Tyrosinase | 0.81 µM | Morus yunnanensis |
Biosynthesis
The biosynthesis of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan follows the general phenylpropanoid pathway for flavonoid biosynthesis, with an additional prenylation step.[5]
Caption: Generalized biosynthetic pathway of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.
Biological Activity and Signaling Pathways
The primary reported biological activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is its potent inhibition of tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in fruits and vegetables. 2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been shown to be a potent inhibitor of mushroom tyrosinase with an IC50 value of 0.81 µM.
The general mechanism of tyrosinase inhibition by flavonoids involves the chelation of the copper ions in the active site of the enzyme, acting as competitive inhibitors.
Caption: Mechanism of tyrosinase inhibition by 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.
Potential Anti-inflammatory, Antioxidant, and Cytotoxic Activities
While specific studies on the anti-inflammatory, antioxidant, and cytotoxic activities of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan are limited, research on structurally similar 8-prenylflavonoids suggests potential in these areas.
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Anti-inflammatory Activity: Other 8-prenylated flavonoids, such as 8-prenylquercetin (B600669) and 8-prenylapigenin, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[2][6] The underlying mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPKs (JNK, ERK).[2][6]
Caption: Potential anti-inflammatory signaling pathways modulated by 8-prenylflavans.
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Antioxidant Activity: Prenylated flavonoids are known to possess antioxidant properties. Their efficacy can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7]
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Cytotoxic Effects: Some prenylated flavonoids have shown cytotoxic activity against various cancer cell lines.[8][9] For instance, other flavonoids isolated from Morus alba have demonstrated cytotoxicity against HeLa, MCF-7, and Hep3B cells.[10] The potential cytotoxic effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan warrant further investigation.
Experimental Protocols
The following section provides generalized protocols for the extraction, isolation, and quantification of prenylated flavonoids from Morus species. These can be adapted for the specific study of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.
Extraction and Isolation
A general workflow for the extraction and isolation of prenylated flavonoids from Morus fruits is outlined below.
Caption: General experimental workflow for the extraction and isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.
Detailed Protocol (Adapted from general flavonoid isolation procedures):
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Extraction:
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Air-dry and powder the fruit material of Morus alba.
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Extract the powdered material with methanol or 80% ethanol at room temperature with agitation for a specified period (e.g., 24 hours), repeating the extraction multiple times (e.g., 3 times) to ensure maximum yield.[11]
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Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning:
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Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
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Given that the target compound was found in a chloroform-soluble extract, this fraction should be collected for further purification.[2]
-
-
Chromatographic Purification:
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Subject the chloroform extract to column chromatography on silica (B1680970) gel.
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Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
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Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
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Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.
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Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and methanol or acetonitrile (B52724).
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Quantitative Analysis by HPLC-DAD
A validated HPLC-Diode Array Detection (DAD) method can be used for the quantification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in plant extracts.[3][12]
Instrumentation and Conditions (General):
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HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
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Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile or methanol.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Monitor at a wavelength where the compound shows maximum absorbance (e.g., around 280-330 nm for flavans).
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Standard Preparation: Prepare a stock solution of purified 2',4'-Dihydroxy-7-methoxy-8-prenylflavan of known concentration and create a series of dilutions to generate a calibration curve.
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Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
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Quantification: Identify the peak corresponding to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan by comparing its retention time and UV spectrum with the standard. Quantify the amount of the compound in the extract by using the calibration curve.
Conclusion
2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring prenylated flavan found in Morus alba and Morus yunnanensis with demonstrated potent tyrosinase inhibitory activity. While further research is needed to quantify its presence in these natural sources and to fully elucidate its range of biological activities, studies on similar 8-prenylflavonoids suggest its potential as an anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols outlined in this guide provide a framework for the future investigation of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. mdpi.com [mdpi.com]
